molecular formula C14H11BrO3 B596052 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-39-2

3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid

Cat. No. B596052
M. Wt: 307.143
InChI Key: HKWZVMVNLVXIAG-UHFFFAOYSA-N
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Description

3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11BrO3 . It is used for experimental and research purposes.


Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid consists of a biphenyl core with a bromo group on one ring and a methoxy group on the other. The carboxylic acid group is attached to the same ring as the bromo group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid include a molecular weight of 307.143 g/mol, a density of 1.6±0.1 g/cm³, a boiling point of 367.9±52.0 °C at 760 mmHg, and a flash point of 176.3±30.7 °C .

Scientific Research Applications

However, to provide valuable insights into the types of research and applications that are commonly associated with structurally related compounds or functional groups, I reviewed studies on similar compounds and their applications. It's important to note that while these studies do not directly mention 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid, they offer a glimpse into the broader scientific research involving carboxylic acids and related organic compounds, which could be relevant to your interests.

Phosphonic and Cinnamic Acids: Preparation and Applications

Phosphonic acids, similar in some respects to carboxylic acids due to their bioactive properties and ability to target bones, are utilized across various fields, including chemistry, biology, and physics. These compounds are notable for their applications in drug development, medical imaging, and the design of hybrid materials C. M. Sevrain et al., 2017.

Cinnamic acid derivatives, another class of organic compounds, have been explored for their anticancer potentials. These studies highlight the structural versatility of cinnamic acids and their derivatives in medicinal chemistry, particularly in the development of antitumor agents P. De et al., 2011.

Carboxylic Acids in Biocatalyst Inhibition and Biomedical Applications

The study of carboxylic acids, particularly their role as inhibitors in microbial processes, provides insights into the development of robust microbial strains for industrial applications. This research is crucial for enhancing the production of biorenewable chemicals L. Jarboe et al., 2013.

Furthermore, syringic acid, a phenolic compound found in various fruits and vegetables, demonstrates a wide range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. Its therapeutic properties are attributed to the presence of methoxy groups, showcasing the biological importance of such functional groups Cheemanapalli Srinivasulu et al., 2018.

Novel Carboxylic Acid Bioisosteres and Sustainable Chemical Production

The exploration of novel carboxylic acid bioisosteres for drug development emphasizes the ongoing search for compounds with improved pharmacological profiles. This research addresses the challenges in drug design, highlighting the innovation required in the medicinal chemistry field C. Horgan et al., 2021.

Biotechnological routes based on lactic acid production from biomass underscore the potential of carboxylic acids and their derivatives in sustainable chemistry. Lactic acid serves as a precursor for various chemicals, illustrating the versatility and ecological benefits of these compounds Chao Gao et al., 2011.

Safety And Hazards

The safety and hazards of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid are not well-documented. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-(3-bromo-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWZVMVNLVXIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681802
Record name 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215205-39-2
Record name 3′-Bromo-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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